molecular formula C26H25NO8 B11454479 3,4,5-trimethoxy-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

3,4,5-trimethoxy-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

Cat. No.: B11454479
M. Wt: 479.5 g/mol
InChI Key: MILNZSZIWDFTOD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzodioxin ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Methoxylation: Introduction of methoxy groups to the benzene ring.

    Benzoylation: Addition of a benzoyl group to the intermediate compound.

    Cyclization: Formation of the benzodioxin ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.

    Reduction: Reduction of the benzoyl group to a hydroxyl group.

    Substitution: Replacement of methoxy groups with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: An aromatic aldehyde with similar methoxy groups.

    3,4,5-trimethoxybenzoic acid: A carboxylic acid derivative with comparable structural features.

    3,4,5-trimethoxyphenethylamine: A phenethylamine with analogous methoxy substitutions.

Uniqueness

3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its combination of methoxy groups and a benzodioxin ring, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C26H25NO8

Molecular Weight

479.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C26H25NO8/c1-30-17-7-5-15(6-8-17)24(28)18-13-20-21(35-10-9-34-20)14-19(18)27-26(29)16-11-22(31-2)25(33-4)23(12-16)32-3/h5-8,11-14H,9-10H2,1-4H3,(H,27,29)

InChI Key

MILNZSZIWDFTOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCCO3

Origin of Product

United States

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